N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group. This is followed by an amide coupling reaction with 2,6-dimethylaniline under acidic conditions to form the final product. The reaction conditions often include the use of a strong acid like sulfuric acid and a dehydrating agent to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-methyl-4-amino-N-(2,6-dimethylphenyl)benzamide
Substitution: Various halogenated or nitrated derivatives
Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2,6-dimethylaniline
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as an anti-inflammatory or analgesic agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a biochemical probe
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide
Procainamide: 4-amino-N-(2-diethylaminoethyl)benzamide
Bupivacaine: 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a nitro group and a dimethylphenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, while lidocaine and procainamide are primarily used as local anesthetics and antiarrhythmic agents, this compound is explored for its broader pharmacological potential .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-5-4-6-11(2)15(10)17-16(19)13-7-8-14(18(20)21)12(3)9-13/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHTHAFYCOINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357910 |
Source
|
Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109306-96-9 |
Source
|
Record name | Benzamide, N-(2,6-dimethylphenyl)-3-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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